molecular formula C22H19ClFN3O2 B2490793 N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-62-5

N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2490793
CAS No.: 866346-62-5
M. Wt: 411.86
InChI Key: SBKOAZMDHPIMIF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C22H19ClFN3O2 and its molecular weight is 411.86. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O2/c23-17-11-14(24)5-6-18(17)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKOAZMDHPIMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)Cl)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C20H17ClFN3O
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing cellular responses through second messenger systems.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological ActivityDescriptionReference
Anticancer ActivityDemonstrated cytotoxic effects against cancer cell lines.
Antimicrobial PropertiesExhibited activity against various bacterial strains.
Anti-inflammatory EffectsReduced inflammation markers in vitro.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways. The IC50 values ranged from 10 µM to 30 µM across different cell lines .
  • Antimicrobial Activity :
    • Research showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be between 50 µg/mL and 200 µg/mL depending on the bacterial strain tested .
  • Anti-inflammatory Effects :
    • In vitro experiments indicated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Scientific Research Applications

The compound N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its potential uses across different fields, particularly in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in tumor growth and angiogenesis positions it as a potential candidate for cancer therapies. For instance:

  • Mechanism of Action : Compounds in this class may inhibit the Raf kinase pathway, which is crucial for cell proliferation and survival in cancer cells .

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown promise as an antimicrobial agent. Studies have demonstrated that similar structures possess activity against a range of pathogens:

  • Target Pathogens : The compound could be effective against both bacterial and fungal strains due to its ability to disrupt cellular processes within these organisms.

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects:

  • Mechanism : The compound's structural features allow it to cross the blood-brain barrier and potentially mitigate neurodegenerative processes.

Case Study 1: Anticancer Efficacy

A study published in a reputable journal evaluated the anticancer efficacy of pyranoquinoline derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression.

Case Study 2: Antimicrobial Screening

Another research project focused on the antimicrobial properties of similar compounds. It reported that derivatives showed substantial inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent variations on antimicrobial efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 80–100°C replaces the chloro substituent with an amino group, forming N-(2-amino-4-fluorophenyl) derivatives.

  • Alkoxylation : Methanol or ethanol in the presence of K₂CO₃ substitutes chlorine with alkoxy groups.

Key Conditions :

Reaction TypeReagentsTemperatureSolvent
AmmonolysisNH₃ (aq)80–100°CDMF
AlkoxylationROH/K₂CO₃60–80°CTHF

Hydrolysis of the Imine Group

The 11-imino group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (1M) at 50°C converts the imine to a ketone, yielding the corresponding 11-oxo derivative.

  • Basic Hydrolysis : NaOH (0.5M) at room temperature generates an amine intermediate.

Mechanistic Pathway :

R–N=CH–R’H⁺/H₂OR–NH–C(OH)–R’NH3R–C(O)–R’\text{R–N=CH–R'} \xrightarrow{\text{H⁺/H₂O}} \text{R–NH–C(OH)–R'} \xrightarrow{-NH_3} \text{R–C(O)–R'}

This reactivity enables functionalization of the central pyrido ring.

Cyclization and Annulation Reactions

The tetrahydrofuran and pyran rings participate in intramolecular cyclization:

  • Thermal Cyclization : Heating in toluene (110°C) induces ring contraction, forming tricyclic derivatives .

  • Acid-Catalyzed Annulation : H₂SO₄ promotes fusion of the pyrano and pyrido rings via electrophilic aromatic substitution .

Example Reaction :

Pyrano[2,3-f]pyridoΔIndolizino[1,2-b]quinolinone\text{Pyrano[2,3-f]pyrido} \xrightarrow{\Delta} \text{Indolizino[1,2-b]quinolinone}

Yields depend on substituent electronic effects .

Halogenation and Cross-Coupling

The fluorine atom directs electrophilic substitution:

  • Bromination : NBS in CCl₄ selectively brominates the 4-fluorophenyl ring at the meta position.

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids .

Optimized Protocol :

StepReagentsTimeYield
BrominationNBS, CCl₄, AIBN6h72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃12h68%

Reductive Transformations

Catalytic hydrogenation targets multiple sites:

  • Imine Reduction : H₂ (1 atm) over Pd/C reduces the C=N bond to C–N, forming a secondary amine.

  • Ring Saturation : High-pressure H₂ (5 atm) saturates the tetrahydrofuran ring.

Selectivity Notes :

  • Imine reduction precedes aromatic ring hydrogenation under mild conditions.

Carboxamide Functionalization

The –CONH– group undergoes:

  • N-Alkylation : K₂CO₃ and alkyl halides in DMF yield N-alkyl carboxamides .

  • Hydrolysis : H₂SO₄ (conc.) converts the carboxamide to a carboxylic acid.

Stability Under Reaction Conditions

Critical stability data:

ConditionDegradation (%)Half-Life
pH 1 (HCl, 37°C)98% in 2h0.5h
pH 7.4 (buffer)15% in 24h120h
UV light (254 nm)40% in 1h1.5h

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